4'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include reactions like Friedel-Crafts acylation, regioselective acylation, and dehydration reactions, as demonstrated in the preparation of 4-Hydroxybiphenyl-4′-Carbonitrile through a 3-step process involving Friedel-Crafts regioselective acylation, formation of the corresponding carboxamide by ammonia, and subsequent dehydration with thionyl chloride, achieving a total yield of 51.8% (Yang Xue, 2002).
Molecular Structure Analysis
Molecular structure analyses of related compounds are crucial for understanding the arrangement and geometry of molecules. For example, X-ray diffraction techniques have been employed to determine the crystal structures of carbonitrile compounds, revealing significant information about their molecular conformation and the presence of hydrogen bonds that stabilize the crystal structure (S. Sharma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds such as 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is influenced by its functional groups. For instance, the alkaline hydrolysis of related nitrile compounds has been studied, showing that nitrile hydrolysis is second order in base, with the hydrolysis of amides being first order in base. The mechanisms suggested involve intramolecular catalysis by the neighboring carbonyl group in some cases (K. Bowden et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, play a vital role in the application and handling of these compounds. Studies on related compounds have revealed complex thermodynamic relationships among different forms, which significantly impact their physical properties and stability (X. He et al., 2001).
Chemical Properties Analysis
The chemical properties of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile and similar compounds, including their reactivity and interaction with various reagents, are essential for their application in synthesis and other chemical processes. The reductive alkylation of biphenyl-4-carbonitrile, for instance, provides insight into the regioselectivity control and the types of products obtained depending on the reaction conditions and the nature of the anionic species involved (P. Fedyushin et al., 2017).
Scientific Research Applications
Regioselectivity Control in Birch Reductive Alkylation
It is utilized for controlling regioselectivity in the Birch reductive alkylation of biphenyl-4-carbonitrile (Fedyushin et al., 2017).
Synthesis of Naphthyridinone Derivatives and CH Acids
It is used in the synthesis of 1-aryl-1, 6-naphthyridinone derivatives and various CH acids (Medvedeva et al., 2009).
Precursor for Fluorescent Disperse Dyes
It serves as a precursor in the synthesis of fluorescent disperse dyes (Shenoy & Seshadri, 1989).
DNA-Targeted Antiprotozoal Agent
It exhibits moderate to good activity in vitro and in vivo against Trypanosoma brucei rhodesiense and Plasmodium falciparum, making it a potential DNA-targeted antiprotozoal agent (Ismail et al., 2005).
Anti-Cancer Properties
It has shown potent cytotoxic activity against colorectal cancer cells and is considered a valuable candidate for chemotherapeutic applications in colon cancer treatment (Ahagh et al., 2019).
Antimalarial, Antibacterial, and Antifungal Activity
Some compounds of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile demonstrate better potency than standard drugs like quinine and Ampicillin in treating malaria, bacterial, and fungal infections (Malani & Dholakiya, 2013).
Optoelectronic Applications
It is used in thermally reversible light scattering materials in optoelectronics (Tercjak et al., 2006).
Host Material for OLEDs
It acts as a host for highly efficient red phosphorescent organic light-emitting diodes (OLEDs) (Li et al., 2018).
Synthesis of Aromatic Azo Compounds
It is used in the synthesis of aromatic azo compounds and in plasmon-driven azo coupling of aminobenzene derivatives (Eom et al., 2019).
Production of Hydrogen from Formic Acid
It aids in the efficient production of hydrogen from formic acid, which is significant in process intensification (Bavykina et al., 2015).
properties
IUPAC Name |
2-(4-formylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLISZHRJBRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362731 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | |
CAS RN |
135689-93-9 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-formyl-[1,1'-biphenyl]-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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